ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate
CAS No.: 1421530-76-8
Cat. No.: VC5937273
Molecular Formula: C17H22N4O2
Molecular Weight: 314.389
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1421530-76-8 |
|---|---|
| Molecular Formula | C17H22N4O2 |
| Molecular Weight | 314.389 |
| IUPAC Name | ethyl N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]carbamate |
| Standard InChI | InChI=1S/C17H22N4O2/c1-2-23-17(22)19-12-14-11-16(13-7-9-18-10-8-13)21(20-14)15-5-3-4-6-15/h7-11,15H,2-6,12H2,1H3,(H,19,22) |
| Standard InChI Key | JIDUTIYEHUJZBZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Composition
The compound features a pyrazole ring (C₃H₃N₂) substituted at three positions:
-
Position 1: A cyclopentyl group (C₅H₉), conferring hydrophobic character.
-
Position 5: A pyridin-4-yl group (C₅H₄N), introducing aromaticity and hydrogen-bonding capability.
-
Position 3: A methylcarbamate moiety (C₃H₇NO₂), linked via a methylene bridge.
The integration of a pyridine ring distinguishes this compound from simpler pyrazole derivatives, potentially enhancing its solubility and target-binding affinity.
Molecular Formula and Weight
-
Molecular Formula: C₁₇H₂₂N₄O₂
-
Molecular Weight: 314.39 g/mol
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| IUPAC Name | Ethyl N-[(1-cyclopentyl-5-pyridin-4-ylpyrazol-3-yl)methyl]carbamate |
| CAS Number | Not publicly disclosed |
| SMILES | CCOC(=O)NCC1=NN(C(=C1)C2=CC=NC=C2)C3CCCC3 |
| Solubility (Predicted) | Moderate in polar organic solvents (e.g., DMSO, ethanol) |
Synthesis and Preparation
Synthetic Routes
The synthesis of ethyl ((1-cyclopentyl-5-(pyridin-4-yl)-1H-pyrazol-3-yl)methyl)carbamate likely involves a multi-step process, drawing from methodologies used for analogous pyrazole derivatives:
-
Pyrazole Core Formation:
-
Condensation of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring.
-
Example: Reaction of cyclopentylhydrazine with a β-keto ester bearing a pyridinyl group.
-
-
Substituent Introduction:
-
Cyclopentyl Group: Alkylation at the pyrazole’s N1 position using cyclopentyl bromide.
-
Pyridin-4-yl Group: Suzuki-Miyaura coupling or nucleophilic aromatic substitution to attach the pyridine moiety.
-
-
Carbamate Functionalization:
-
Reaction of the pyrazole’s C3-methyl group with ethyl chloroformate in the presence of a base (e.g., triethylamine).
-
Optimization Challenges
-
Regioselectivity: Ensuring substitution at the correct pyrazole positions requires careful control of reaction conditions (e.g., temperature, catalysts).
-
Yield Improvement: Scalability is hindered by side reactions during carbamate formation; microwave-assisted synthesis may enhance efficiency.
Biological Activity and Mechanisms
Hypothesized Pharmacological Effects
While direct studies on this compound are absent, its structural features align with bioactive pyrazole-carbamates:
-
Anti-inflammatory Activity: Pyrazole derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin synthesis. The pyridinyl group may enhance binding to inflammatory mediators.
-
Anticancer Potential: Carbamate-linked pyrazoles induce apoptosis in cancer cells by modulating Bcl-2 family proteins.
-
Antimicrobial Action: The pyridine ring’s electron-withdrawing properties could disrupt microbial cell membranes.
Structure-Activity Relationships (SAR)
-
Cyclopentyl Group: Increases lipophilicity, improving blood-brain barrier penetration.
-
Pyridin-4-yl Substituent: Enhances π-π stacking with biological targets, boosting affinity.
-
Carbamate Moiety: Serves as a prodrug moiety, enabling controlled release of active metabolites.
Future Research Directions
Priority Investigations
-
In Vitro Screening: Evaluate inhibitory effects on COX-2, Bcl-2, and microbial enzymes.
-
In Vivo Efficacy: Assess pharmacokinetics and toxicity in rodent models.
-
Structural Modifications: Explore replacing the ethyl group in the carbamate to optimize half-life.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume